molecular formula C14H29B B1443733 6-(Bromomethyl)tridecane CAS No. 85531-03-9

6-(Bromomethyl)tridecane

Cat. No.: B1443733
CAS No.: 85531-03-9
M. Wt: 277.28 g/mol
InChI Key: DDWZTZDZRNVURY-UHFFFAOYSA-N
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Description

6-(Bromomethyl)tridecane is a chemical compound with the molecular formula C14H29Br It belongs to the class of bromomethylalkanes and is known for its high reactivity due to the presence of a bromine atom

Biochemical Analysis

Biochemical Properties

6-(Bromomethyl)tridecane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromomethyl group in this compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function. For example, this compound can react with cysteine residues in proteins, leading to the formation of covalent adducts that can alter the protein’s structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins by covalently modifying key residues, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes. Furthermore, this compound can influence cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an alkylating agent, targeting nucleophilic residues such as cysteine, serine, and histidine in proteins. The covalent modification of these residues can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their ability to bind to DNA and regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In in vitro studies, the temporal effects of this compound can be monitored by assessing changes in enzyme activity, protein function, and cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in enzyme activity, protein function, and cellular processes. In animal studies, threshold effects of this compound can be observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes. The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can impact its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. Additionally, the subcellular localization of this compound can be influenced by its interactions with other biomolecules, such as binding proteins or transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)tridecane typically involves the bromination of tridecane. One common method is the free radical bromination, where tridecane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C13H28+Br2C13H27Br+HBr\text{C}_{13}\text{H}_{28} + \text{Br}_2 \rightarrow \text{C}_{13}\text{H}_{27}\text{Br} + \text{HBr} C13​H28​+Br2​→C13​H27​Br+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)tridecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

6-(Bromomethyl)tridecane has several applications in scientific research:

    Synthesis of Polymers: It is used as a key monomer in the synthesis of hyperbranched polymers, which have applications in materials science and engineering.

    Structural Analysis: The compound is used in studies involving X-ray analysis to understand the molecular structure and conformational properties of related compounds.

    Chemical Reaction Mechanisms: Research on the reaction mechanisms and pathways involving this compound contributes to a deeper understanding of its chemical properties and potential reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloromethyltridecane: Similar in structure but contains a chlorine atom instead of bromine.

    6-Iodomethyltridecane: Contains an iodine atom, making it more reactive than the bromine analog.

    6-Fluoromethyltridecane: Contains a fluorine atom, which is less reactive compared to bromine.

Uniqueness

6-(Bromomethyl)tridecane is unique due to its optimal reactivity, which is higher than that of its chlorine and fluorine analogs but lower than the iodine analog. This makes it a versatile reagent in various chemical reactions, providing a balance between reactivity and stability.

Properties

IUPAC Name

6-(bromomethyl)tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZTZDZRNVURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00833678
Record name 6-(Bromomethyl)tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00833678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85531-03-9
Record name 6-(Bromomethyl)tridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85531-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00833678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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